4-AMINO-2-HYDROXYBUTANAL
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Overview
Description
4-AMINO-2-HYDROXYBUTANAL is an organic compound with the molecular formula C4H9NO2. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound features both hydroxyl and amino functional groups, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2-HYDROXYBUTANAL can be achieved through several methods. One common approach involves the reductive amination of 4-hydroxybutanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the biocatalytic reductive amination using native amine dehydrogenases, which offers high enantioselectivity and mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. These methods utilize enzymes to catalyze the reductive amination of 4-hydroxybutanal, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-AMINO-2-HYDROXYBUTANAL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-hydroxy-4-aminobutanol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Hydroxy-4-aminobutanoic acid.
Reduction: 2-Hydroxy-4-aminobutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-AMINO-2-HYDROXYBUTANAL has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-2-HYDROXYBUTANAL involves its interaction with various molecular targets and pathways. In biocatalytic processes, the compound undergoes reductive amination catalyzed by amine dehydrogenases, leading to the formation of chiral amines. These enzymes facilitate the transfer of hydrogen atoms, resulting in the reduction of the carbonyl group and the formation of the amino group .
Comparison with Similar Compounds
2-Hydroxy-4-phenylbutanal: Used as a precursor for angiotensin-converting enzyme inhibitors.
2-Hydroxy-4-methoxybenzaldehyde: Known for its antibacterial properties.
4-Aminobutanal: Shares similar functional groups but lacks the hydroxyl group, making it less versatile in certain reactions.
Uniqueness: 4-AMINO-2-HYDROXYBUTANAL is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to undergo both reductive amination and nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C4H9NO2 |
---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
4-amino-2-hydroxybutanal |
InChI |
InChI=1S/C4H9NO2/c5-2-1-4(7)3-6/h3-4,7H,1-2,5H2 |
InChI Key |
YBZVXGFYRGTTIX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(C=O)O |
Origin of Product |
United States |
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